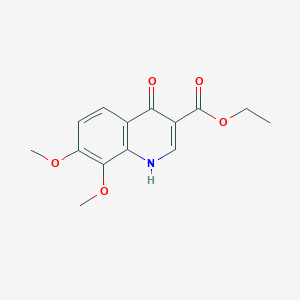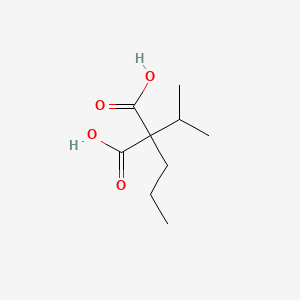
2-Isopropyl-2-propylmalonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propan-2-yl)-2-propylpropanedioic acid is an organic compound with a unique structure that includes both isopropyl and propyl groups attached to a propanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2-propylpropanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with isopropyl bromide and propyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product.
Industrial Production Methods
Industrial production of 2-(propan-2-yl)-2-propylpropanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Propan-2-yl)-2-propylpropanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new alkylated or functionalized derivatives.
科学研究应用
2-(Propan-2-yl)-2-propylpropanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(propan-2-yl)-2-propylpropanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
相似化合物的比较
Similar Compounds
Malonic Acid: A simple dicarboxylic acid with similar reactivity.
Diethyl Malonate: An ester derivative of malonic acid used in similar synthetic applications.
Isopropyl Malonate: A related compound with an isopropyl group attached to the malonate backbone.
Uniqueness
2-(Propan-2-yl)-2-propylpropanedioic acid is unique due to the presence of both isopropyl and propyl groups, which can influence its reactivity and interactions. This structural feature distinguishes it from other malonic acid derivatives and provides unique opportunities for its application in synthesis and research.
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-propan-2-yl-2-propylpropanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI 键 |
URFWRISMYMYADO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C)C)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


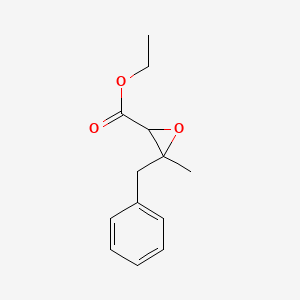
![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)
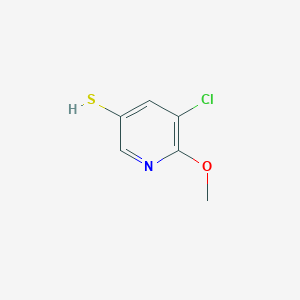
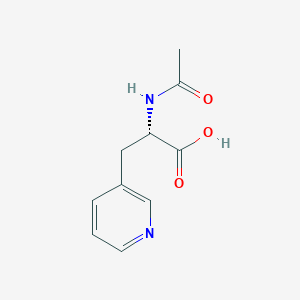
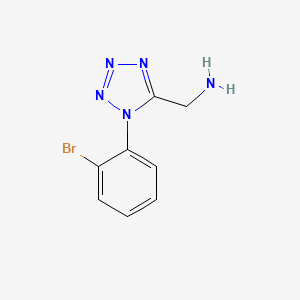
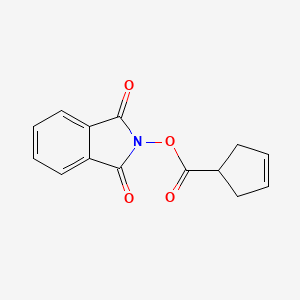
![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
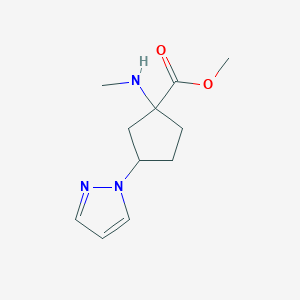
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
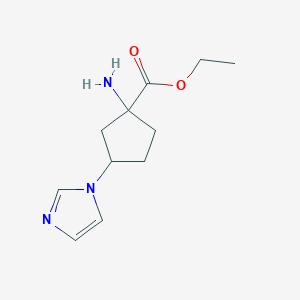
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
